PF-2545920 - 898562-94-2

PF-2545920

Catalog Number: EVT-279292
CAS Number: 898562-94-2
Molecular Formula: C25H20N4O
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-2545920, also known as PF-2545920, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) [, ]. It belongs to the class of quinoline derivatives and is recognized for its role in modulating intracellular cyclic nucleotide signaling pathways [, ].

Synthesis Analysis

The synthesis of PF-2545920 employs structure-based drug design (SBDD) principles, specifically targeting a unique "selectivity pocket" within the PDE10A enzyme []. While the exact synthetic route and parameters are not detailed in the provided abstracts, the process involves optimizing for both high selectivity and potency against PDE10A. Furthermore, achieving desirable brain penetration and overall drug-like properties were key considerations during the synthesis optimization [].

Mechanism of Action

PF-2545920 exerts its biological effects primarily by inhibiting the enzymatic activity of PDE10A [, , ]. PDE10A is responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [, , , , ]. By inhibiting PDE10A, PF-2545920 leads to an increase in the intracellular levels of these cyclic nucleotides [, , , , ]. This increase, particularly in cGMP, activates protein kinase G (PKG) [, , , ], ultimately impacting various downstream signaling pathways like those involving β-catenin and RAS []. In specific contexts, this cascade can induce apoptosis, inhibit cell proliferation, and suppress tumor growth [, , , , , , , , ].

Applications
  • Oncology: PF-2545920 has demonstrated antitumor activity in several cancer types. Studies show that it can inhibit tumor cell growth, induce apoptosis, and suppress tumor formation in various preclinical models, including colon cancer [, , , , , ], lung cancer [, ], ovarian cancer [, ], and glioblastoma []. The mechanism of action in these cases is primarily attributed to the suppression of β-catenin signaling through the activation of the cGMP/PKG pathway [, , , , , ].

  • Neurological Disorders: Although not extensively covered in the provided abstracts, PF-2545920 was initially explored as a potential treatment for schizophrenia due to its impact on PDE10A activity in the brain [, ]. It was also researched for its potential in Huntington's disease [].

  • Male Infertility: Research indicates that PF-2545920 can enhance sperm motility in vitro []. This effect is attributed to its ability to elevate mitochondrial membrane potential and alter intracellular calcium levels in sperm cells [].

Papaverine

  • Relevance: Papaverine serves as a less selective comparison to PF-2545920, highlighting the importance of selectivity for PDE10A in reducing potential side effects. Papaverine's use in lung cancer research, as mentioned in , further emphasizes the potential role of PDE10A inhibition in cancer therapy.

PQ-10

  • Relevance: Like PF-2545920, PQ-10 demonstrates anticancer activity by inhibiting colon tumor cell growth and suppressing lung tumor growth in mice . This reinforces the potential of PDE10A as a target for cancer therapy and positions PQ-10 as a structurally distinct but functionally similar compound to PF-2545920.

MCI-020

  • Compound Description: MCI-020 is a novel PDE10A inhibitor derived from the indene scaffold of the non-steroidal anti-inflammatory drug (NSAID) sulindac . It demonstrates potent and selective inhibition of human non-small cell lung cancer (NSCLC) cell growth.

MCI-030

  • Compound Description: MCI-030 is another novel PDE10A inhibitor, structurally related to sulindac, that exhibits high specificity for the PDE10A isozyme . This compound demonstrates potent growth inhibition in ovarian cancer cell lines and induces apoptosis.

ADT-061

  • Compound Description: ADT-061 represents a novel PDE10 inhibitor identified through the screening of indene derivatives . It exhibits strong antineoplastic activity and shows promise for treating refractory ovarian cancer.

Trequinsin

  • Relevance: Unlike PF-2545920, which specifically targets PDE10A, trequinsin's ability to inhibit PDE3/4 and decrease glioblastoma cell proliferation highlights the broader role of cyclic nucleotide signaling in cancer. This finding suggests that targeting different PDE isoforms could be a viable strategy for treating glioblastoma and other cancers.

MY-5445

  • Relevance: While PF-2545920 primarily targets PDE10A, MY-5445's ability to inhibit PDE5 and decrease glioblastoma cell proliferation, particularly in synergy with PF-2545920 , indicates the potential of targeting multiple PDE isoforms for enhanced therapeutic benefit.

Rolofylline

  • Relevance: Research has shown that Rolofylline can also inhibit PDE5 with moderate affinity . While not directly targeting PDE10A like PF-2545920, this finding highlights the promiscuity of some drugs and the potential for off-target effects, which needs to be carefully considered during drug development.

Properties

CAS Number

898562-94-2

Product Name

Mardepodect

IUPAC Name

2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline

Molecular Formula

C25H20N4O

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3

InChI Key

AZEXWHKOMMASPA-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

((11)C)MP-10
(11C)MP-10 cpd
2-((4-(1-((11)C)methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)-quinoline
2-((4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy)methyl)quinoline
MP-10 compound
PF-02545920
PF-2545920
PF-920

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.